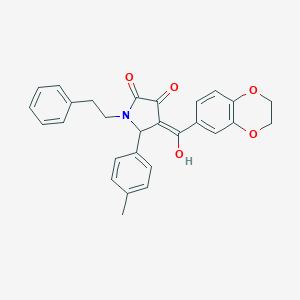![molecular formula C24H19BrN2O5 B266772 5-[3-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266772.png)
5-[3-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as ABPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ABPP is a synthetic compound that can be synthesized using various methods.
Mecanismo De Acción
ABPP works by irreversibly inhibiting serine hydrolases through covalent modification of the active site serine residue. ABPP contains a reactive carbonyl group that reacts with the active site serine residue of serine hydrolases, resulting in the formation of a covalent bond. This covalent modification leads to the irreversible inhibition of the enzyme, which can be used to identify and characterize serine hydrolases.
Biochemical and Physiological Effects:
ABPP has been shown to have various biochemical and physiological effects, including the inhibition of lipid metabolism, signal transduction, and neurotransmission. ABPP has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ABPP is its ability to irreversibly inhibit serine hydrolases, making it a potent tool for the identification and characterization of enzymes and proteins. However, ABPP has some limitations, including its potential non-specific binding to other proteins and the irreversible nature of its inhibition, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of ABPP in scientific research. One potential direction is the development of ABPP-based probes for the identification and characterization of other classes of enzymes and proteins. Another potential direction is the development of ABPP-based therapeutics for the treatment of various diseases, including cancer and inflammation.
Conclusion:
In conclusion, ABPP is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ABPP can be synthesized using various methods and has been used in various scientific research applications, including the identification and characterization of enzymes and proteins. ABPP works by irreversibly inhibiting serine hydrolases through covalent modification of the active site serine residue. ABPP has various biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for the use of ABPP in scientific research, including the development of ABPP-based probes and therapeutics.
Métodos De Síntesis
ABPP can be synthesized using various methods, including the reaction of 4-bromobenzoyl chloride with 3-allylphenol, followed by the reaction with 5-methyl-3-isoxazolyl-1,3-dihydro-2H-pyrrol-2-one. Another method involves the reaction of 3-(allyloxy)phenylboronic acid with 4-bromobenzoyl chloride, followed by the reaction with 5-methyl-3-isoxazolyl-1,3-dihydro-2H-pyrrol-2-one. Both methods result in the formation of ABPP as a white solid.
Aplicaciones Científicas De Investigación
ABPP has been used in various scientific research applications, including the identification and characterization of enzymes and proteins. ABPP is a potent inhibitor of serine hydrolases, which are enzymes that play a crucial role in various biological processes, including lipid metabolism, signal transduction, and neurotransmission. ABPP has been used to identify and characterize serine hydrolases in various organisms, including bacteria, plants, and animals.
Propiedades
Nombre del producto |
5-[3-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C24H19BrN2O5 |
Peso molecular |
495.3 g/mol |
Nombre IUPAC |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H19BrN2O5/c1-3-11-31-18-6-4-5-16(13-18)21-20(22(28)15-7-9-17(25)10-8-15)23(29)24(30)27(21)19-12-14(2)32-26-19/h3-10,12-13,21,28H,1,11H2,2H3/b22-20+ |
Clave InChI |
RWDCZUUIMVDBLQ-LSDHQDQOSA-N |
SMILES isomérico |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C2=O)C4=CC(=CC=C4)OCC=C |
SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC(=CC=C4)OCC=C |
SMILES canónico |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC(=CC=C4)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266689.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl[4,5-dioxo-2-(3-propoxyphenyl)-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B266690.png)

![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266694.png)
![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-4,5-dioxo-1-(2-phenylethyl)pyrrolidin-2-yl]benzoate](/img/structure/B266696.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266698.png)
![5-[3-(allyloxy)phenyl]-1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266699.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266702.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266707.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266708.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266709.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266711.png)
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266716.png)